5,6,7,8-Tetrafluorocoumarin

Descripción general

Descripción

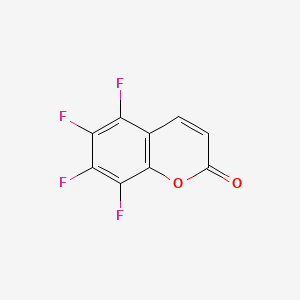

5,6,7,8-Tetrafluorocoumarin is a chemical compound with the molecular formula C9H2F4O2 and a molecular weight of 218.1 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrafluorocoumarin and its 3-substituted derivatives has been studied . The nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure . The pyrolysis of trans-pentafluorocinnamic acid at 400° or the photolysis of sodium pentafluorocinnamate at 100° afford 5,6,7,8-tetrafluorocoumarin .Molecular Structure Analysis

The structure of 5,6,7,8-Tetrafluorocoumarin and its 3-substituted derivatives was studied by X-ray structural analysis and IR, 1H, 13C, and 15N NMR spectroscopy . It was established that the nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure .Chemical Reactions Analysis

The derivatives of 4-hydroxy-5,6,7,8-tetrafluorocoumarin in reactions with o-aminothiophenol yield products of S-substitution at C 7 atom . 7-substituted 5,6,8-trifluorocoumarins afford benzothiazoles as a result of cleavage of the pyrone cycle .Physical And Chemical Properties Analysis

5,6,7,8-Tetrafluorocoumarin has a molecular formula of C9H2F4O2 and a molecular weight of 218.1 . More detailed physical and chemical properties are not available in the current search results.Aplicaciones Científicas De Investigación

Fluorescent Labeling of Biomolecules

5,6,7,8-Tetrafluorocoumarin: is extensively used as a fluorophore for labeling biomolecules. This application is crucial in biochemistry for tracking and observing molecular interactions within cells. The fluorescent properties of coumarin derivatives make them ideal for attaching to proteins, nucleic acids, and other cellular components to visualize these molecules under a microscope .

Metal Ion Detection

The compound’s ability to act as a fluorescent probe is particularly valuable in the detection of metal ions such as Cu^2+ , Hg^2+ , Mg^2+ , and Zn^2+ . This is important in environmental monitoring and industrial processes where metal ion concentration needs to be measured accurately .

Microenvironment Polarity Detection

5,6,7,8-Tetrafluorocoumarin: can be used to detect the polarity of microenvironments, which is a significant parameter in studying molecular interactions and dynamics. This application is beneficial in understanding the behavior of molecules in different solvents or within various parts of a cell .

pH Detection

The fluorescent properties of coumarin derivatives can change with pH, making them useful for measuring the acidity or basicity of a solution. This has implications in chemical analysis, environmental science, and biological research where pH plays a critical role .

Active Oxygen and Sulfide Detection

Coumarin-based probes are employed in the detection of active oxygen species and sulfides. These compounds are relevant in oxidative stress research and in the study of cellular processes that involve reactive oxygen species .

Therapeutic Applications

Beyond their use in research, coumarin derivatives, including 5,6,7,8-Tetrafluorocoumarin , have therapeutic potential. They have been studied for their ability to treat various ailments, including cancer, metabolic, and degenerative disorders. Their pharmacological applications are vast and continue to be an area of active research .

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

5,6,7,8-tetrafluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKMOKUQPFWCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345560 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrafluorocoumarin | |

CAS RN |

33739-04-7 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)